

# Spectroscopic Analysis of 2-Bromo-3,5-dinitropyridine: A Technical Overview

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## Compound of Interest

Compound Name: 2-Bromo-3,5-dinitropyridine

Cat. No.: B102644

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## Introduction

**2-Bromo-3,5-dinitropyridine** is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and two nitro groups, makes it an interesting candidate for further functionalization and development. Accurate spectroscopic characterization is a critical first step in utilizing this compound for any research or development purpose.

This technical guide provides an overview of the key spectroscopic techniques used to characterize **2-Bromo-3,5-dinitropyridine**: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental datasets for this specific molecule are not readily available in public databases, this document outlines the expected spectral characteristics and provides generalized experimental protocols for these analytical methods.

## Compound Information

Property	Value	Source
Chemical Name	2-Bromo-3,5-dinitropyridine	
CAS Number	16420-30-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrN <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	247.99 g/mol	[1]

## Spectroscopic Data Summary

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for **2-Bromo-3,5-dinitropyridine** has not been published in widely accessible scientific databases. The following sections provide an overview of the expected spectral features based on the compound's structure.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Bromo-3,5-dinitropyridine** is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the two nitro groups and the bromine atom, these signals are anticipated to appear at a high chemical shift (downfield), likely in the range of 8.0-9.5 ppm. The coupling between these two protons would result in a doublet for each signal.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon atom bearing the bromine (C2) and the carbons bearing the nitro groups (C3 and C5) are expected to be significantly deshielded.

### IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For **2-Bromo-3,5-dinitropyridine**, the following characteristic absorption bands are expected:

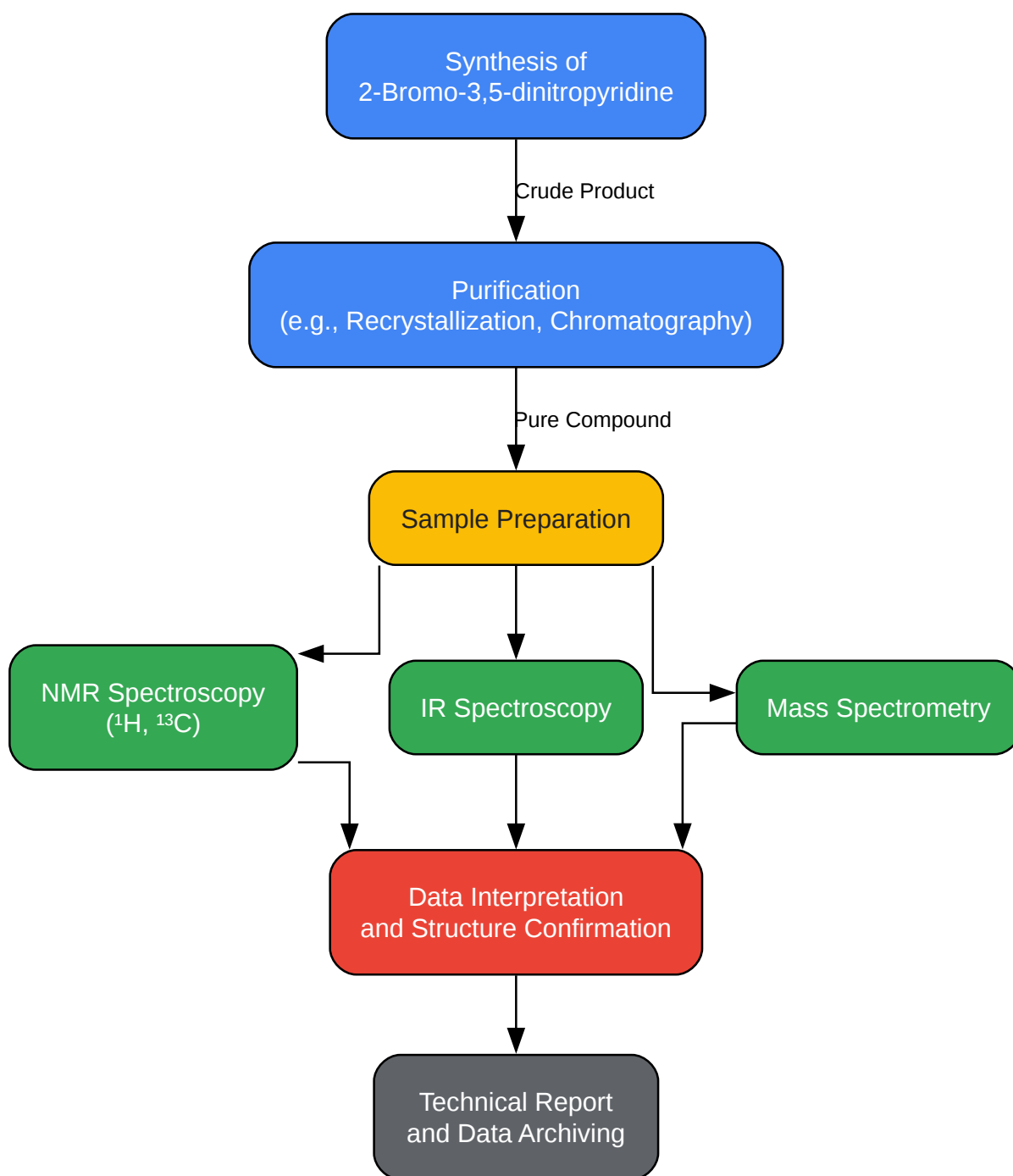
- Aromatic C-H stretching: Around 3000-3100  $\text{cm}^{-1}$
- Asymmetric and symmetric  $\text{NO}_2$  stretching: Strong absorptions typically in the regions of 1500-1560  $\text{cm}^{-1}$  and 1335-1365  $\text{cm}^{-1}$ , respectively.
- Aromatic C=C and C=N stretching: In the range of 1400-1600  $\text{cm}^{-1}$
- C-Br stretching: Typically below 800  $\text{cm}^{-1}$

## MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ( $[\text{M}]^+$ ) would be expected at  $m/z$  corresponding to the molecular weight of **2-Bromo-3,5-dinitropyridine** (247.99 g/mol). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2  $m/z$  units ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ), corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **2-Bromo-3,5-dinitropyridine**.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters may need to be optimized for **2-Bromo-3,5-dinitropyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR - Attenuated Total Reflectance):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  - The resulting spectrum should be displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
  - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
  - Acquire the mass spectrum in positive or negative ion mode.
  - Scan a mass range that includes the expected molecular weight of the compound (e.g.,  $m/z$  50-500).
  - The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Conclusion

While a complete, experimentally verified set of spectroscopic data for **2-Bromo-3,5-dinitropyridine** is not currently available in the public domain, this guide provides a

foundational understanding for researchers and professionals working with this compound. The outlined expected spectral characteristics and generalized experimental protocols offer a starting point for the in-house characterization and quality control of **2-Bromo-3,5-dinitropyridine**. Any future work involving this molecule should prioritize the acquisition and publication of its full spectroscopic data to facilitate further research and development.

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## References

- 1. bocsci.com [bocsci.com]
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